molecular formula C13H10N2O4 B14352940 2,2'-Methylenebis[5-(isocyanatomethyl)furan] CAS No. 90398-93-9

2,2'-Methylenebis[5-(isocyanatomethyl)furan]

Cat. No.: B14352940
CAS No.: 90398-93-9
M. Wt: 258.23 g/mol
InChI Key: ZKUNQCQGTATMPQ-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a methylene bridge, each furan ring bearing an isocyanatomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-Methylenebis[5-methylfuran] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of isocyanate groups through the reaction of the methyl groups with phosgene, resulting in the desired compound .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of ureas, carbamates, and thiocarbamates.

Scientific Research Applications

2,2’-Methylenebis[5-(isocyanatomethyl)furan] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in medicinal chemistry or cross-linking in polymer science .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[5-methylfuran]
  • 2,2’-Methylenebis[5-isocyanato]furan

Uniqueness

2,2’-Methylenebis[5-(isocyanatomethyl)furan] is unique due to the presence of both isocyanate and furan functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it distinct from other similar compounds that may lack one of these functional groups .

Properties

CAS No.

90398-93-9

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(isocyanatomethyl)-5-[[5-(isocyanatomethyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C13H10N2O4/c16-8-14-6-12-3-1-10(18-12)5-11-2-4-13(19-11)7-15-9-17/h1-4H,5-7H2

InChI Key

ZKUNQCQGTATMPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)CN=C=O)CC2=CC=C(O2)CN=C=O

Origin of Product

United States

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